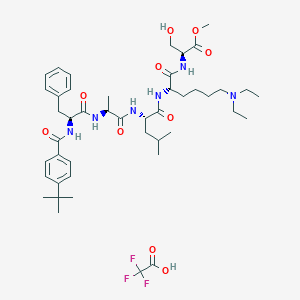
Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate is a synthetic peptide derivative. It is characterized by the presence of a benzyl group substituted with a tert-butyl group, phenylalanine, alanine, leucine, lysine with diethyl substitution, serine, and a methyl ester group. The trifluoroacetate salt form is often used to enhance the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine, particularly affecting the serine residue.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) to reduce disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the lysine residue, where the diethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized serine residues, potentially forming sulfoxides or sulfones.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Substitution: Modified lysine residues with new substituents.
Scientific Research Applications
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic peptide or as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the tert-butyl and diethyl groups can influence the peptide’s binding affinity and specificity, affecting molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-ethyl ester
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-isopropyl ester
Uniqueness
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: is unique due to its specific combination of amino acids and protecting groups, which confer distinct chemical and biological properties. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various research applications.
Properties
Molecular Formula |
C45H67F3N6O10 |
|---|---|
Molecular Weight |
909.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H66N6O8.C2HF3O2/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8;3-2(4,5)1(6)7/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53);(H,6,7)/t29-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
OWTDCNQKWNEIMZ-QVQSGDHTSA-N |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















